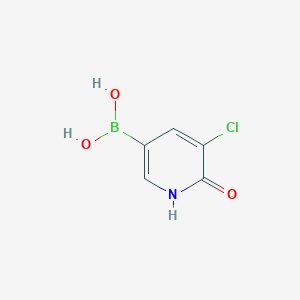![molecular formula C17H18O4S B3045870 1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 115424-15-2](/img/structure/B3045870.png)
1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-
Übersicht
Beschreibung
1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-, also known as p-toluenesulfonylmethyl isocyanide (TosMIC), is a versatile reagent used in organic synthesis. TosMIC is a white to off-white crystalline solid that is soluble in polar solvents such as water, ethanol, and acetone. TosMIC is widely used in the synthesis of various organic compounds due to its unique reactivity and stability.
Wirkmechanismus
TosMIC is a unique reagent that undergoes a nucleophilic addition reaction with a variety of electrophiles. The reaction takes place at the carbon atom adjacent to the sulfonyl group, resulting in the formation of an isocyanide intermediate. The intermediate can undergo further reactions such as nucleophilic addition or cycloaddition to form a variety of organic compounds.
Biochemical and Physiological Effects:
TosMIC has no known biochemical or physiological effects as it is not used as a drug or medication. It is purely a reagent used in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
TosMIC has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily handled and stored. TosMIC is a versatile reagent that can be used in a variety of reactions. It is also commercially available and relatively inexpensive. However, TosMIC is highly toxic and should be handled with care. It can also react violently with water, acids, and oxidizing agents, making it important to handle it in a well-ventilated area.
Zukünftige Richtungen
TosMIC has potential for further research in the synthesis of biologically active compounds. It can be used in the preparation of new drugs and medications. TosMIC can also be used in the development of new materials such as polymers and nanoparticles. Further research can also be conducted on the mechanism of action of TosMIC and its reactivity with various electrophiles.
Conclusion:
In conclusion, TosMIC is a versatile reagent used in organic synthesis. It has been extensively used in scientific research for the synthesis of various organic compounds. TosMIC has potential for further research in the synthesis of biologically active compounds and the development of new materials. However, it is important to handle TosMIC with care due to its highly toxic nature.
Wissenschaftliche Forschungsanwendungen
TosMIC has been extensively used in scientific research for the synthesis of various organic compounds. It is a useful reagent for the preparation of isocyanides, which are important intermediates in organic synthesis. TosMIC has been used in the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and enzyme inhibitors.
Eigenschaften
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-12-4-8-15(9-5-12)17(18)14(3)21-22(19,20)16-10-6-13(2)7-11-16/h4-11,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUYFKHNGZHVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580272 | |
| Record name | 1-(4-Methylphenyl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]- | |
CAS RN |
115424-15-2 | |
| Record name | 1-(4-Methylphenyl)-1-oxopropan-2-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




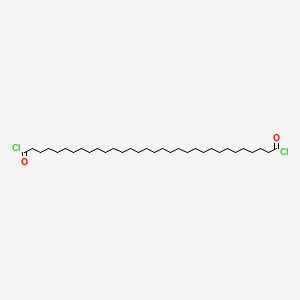
![Benzene, [[[2-(chloromethyl)-2-propenyl]oxy]methyl]-](/img/structure/B3045792.png)

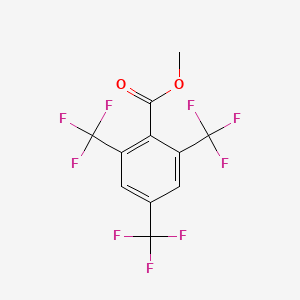
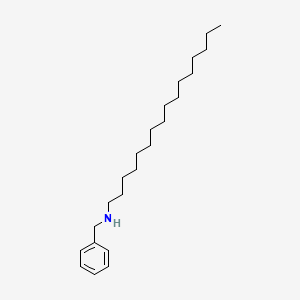
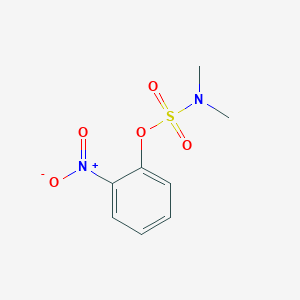

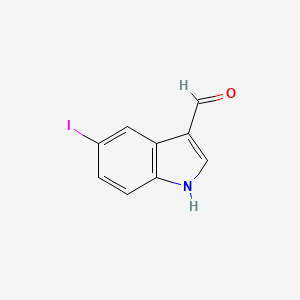

![3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid](/img/structure/B3045804.png)
